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Compound of Interest

Compound Name: 3,5-Dimethyl-4-propylheptane

Cat. No.: B14551284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched alkane, 3,5-Dimethyl-4-propylheptane. Due to the limited availability of

experimentally derived spectra for this specific compound in public databases, this document

presents predicted spectroscopic data based on established computational models, alongside

detailed, generalized experimental protocols for acquiring such data. This guide is intended to

serve as a valuable resource for researchers in compound identification, characterization, and

quality control.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,5-Dimethyl-4-
propylheptane. These predictions are generated using widely accepted algorithms and

provide a reasonable approximation of the expected experimental values.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,5-
Dimethyl-4-propylheptane
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) (Hz)

CH₃ (terminal methyls

of ethyl groups)
~ 0.8 - 0.9 Triplet ~ 7.0

CH₃ (methyls at C3

and C5)
~ 0.8 - 0.9 Doublet ~ 7.0

CH₂ (of ethyl groups) ~ 1.2 - 1.4 Multiplet -

CH₂ (of propyl group) ~ 1.2 - 1.4 Multiplet -

CH (at C3 and C5) ~ 1.4 - 1.6 Multiplet -

CH (at C4) ~ 1.5 - 1.7 Multiplet -

Note: The proton chemical shifts of alkanes are typically found in the upfield region of the NMR

spectrum, usually below 2.0 ppm. The exact chemical shifts and multiplicities are influenced by

the complex spin-spin coupling between neighboring protons in this highly branched structure,

leading to overlapping multiplets.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-
Dimethyl-4-propylheptane

Carbon Atom Predicted Chemical Shift (ppm)

Primary (CH₃) ~ 10 - 20

Secondary (CH₂) ~ 20 - 40

Tertiary (CH) ~ 30 - 50

Note: Due to symmetry, some carbon atoms in 3,5-Dimethyl-4-propylheptane are chemically

equivalent, which would result in fewer than 12 signals in the ¹³C NMR spectrum.

Table 3: Predicted Mass Spectrometry Data for 3,5-
Dimethyl-4-propylheptane
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Property Predicted Value

Molecular Formula C₁₂H₂₆

Molecular Weight 170.33 g/mol [1]

Predicted Molecular Ion (M⁺) m/z 170

Predicted Major Fragmentation Ions

Fragmentation of alkanes in mass spectrometry

typically occurs at points of branching. Common

fragments would result from the loss of alkyl

radicals such as methyl (loss of 15), ethyl (loss

of 29), propyl (loss of 43), and butyl (loss of 57).

Table 4: Predicted Infrared (IR) Spectroscopy Data for
3,5-Dimethyl-4-propylheptane

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (alkane) 2850 - 3000 Strong

C-H bend (methylene and

methyl)
1450 - 1470 Medium

C-H bend (methyl) ~ 1375 Medium

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques

discussed. These protocols are standard procedures for the analysis of liquid organic

compounds like 3,5-Dimethyl-4-propylheptane.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic
Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation: A small amount of the purified liquid sample (typically 5-25 mg for ¹H,

20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an

internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a

5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized by "shimming."

For ¹H NMR, a single pulse experiment is typically sufficient. A number of scans (e.g., 8 to

16) are acquired and averaged to improve the signal-to-noise ratio.

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of

scans (often several hundred to thousands) are required. Proton decoupling is typically

used to simplify the spectrum by removing C-H coupling, resulting in a single peak for

each unique carbon atom.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to the internal standard. Integration of the peaks in ¹H NMR can be

used to determine the relative ratios of different types of protons.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: For a volatile liquid like 3,5-Dimethyl-4-propylheptane, direct injection

or, more commonly, coupling with a gas chromatograph (GC-MS) is employed. In GC-MS,
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the sample is first separated from any impurities on the GC column before being introduced

into the mass spectrometer.

Ionization: Electron Ionization (EI) is a standard method for alkanes. In the ion source, the

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-

to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation

pattern provides structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates

(e.g., NaCl or KBr), which are transparent to infrared radiation. A single drop of the liquid is

placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates (or the ambient atmosphere) is recorded.

The salt plates containing the sample are placed in the spectrometer's sample holder.

The infrared beam is passed through the sample, and the transmitted radiation is

measured by a detector.
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The instrument rapidly acquires multiple scans, which are then averaged.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound. The spectrum is typically plotted as

percent transmittance versus wavenumber (cm⁻¹).

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of an organic compound like 3,5-Dimethyl-4-propylheptane.
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Caption: Workflow for the spectroscopic characterization of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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